Cas no 2229004-37-7 (2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine)

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine
- 2229004-37-7
- EN300-1924899
-
- インチ: 1S/C8H8BrFN2O2/c9-5-1-2-6(7(10)4-11)8(3-5)12(13)14/h1-3,7H,4,11H2
- InChIKey: WIQPQOPHPJUNII-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])C(CN)F
計算された属性
- せいみつぶんしりょう: 261.97532g/mol
- どういたいしつりょう: 261.97532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 71.8Ų
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924899-5.0g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1924899-10.0g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1924899-10g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1924899-1.0g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1924899-0.05g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1924899-0.1g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1924899-0.25g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1924899-0.5g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1924899-2.5g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1924899-5g |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |
2229004-37-7 | 5g |
$3396.0 | 2023-09-17 |
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amineに関する追加情報
Comprehensive Overview of 2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine (CAS No. 2229004-37-7)
2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 4-bromo-2-nitrophenyl moiety and the 2-fluoroethylamine side chain, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing novel enzyme inhibitors and receptor modulators, particularly in the context of targeted drug delivery systems.
The compound's CAS number 2229004-37-7 serves as a unique identifier in chemical databases, facilitating precise tracking in high-throughput screening and medicinal chemistry workflows. Recent studies highlight its utility in structure-activity relationship (SAR) studies, where the fluoro and nitro functional groups contribute to enhanced binding affinity. This aligns with current industry trends favoring halogenated compounds for their improved metabolic stability and selectivity.
From a synthetic perspective, 2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine exemplifies modern green chemistry principles. Its preparation often involves catalytic fluorination methods, reducing reliance on hazardous reagents—a topic gaining traction in sustainable pharmaceutical manufacturing discussions. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for characterizing this compound, addressing common researcher queries about purity validation in complex heterocyclic systems.
The compound's 4-bromo substitution pattern has drawn attention in cancer research, where bromoaryl derivatives show promise as kinase inhibitors. Meanwhile, the nitrophenyl group's electron-withdrawing properties make it relevant to photodynamic therapy applications—a hot topic in precision medicine forums. These dual characteristics position CAS 2229004-37-7 as a versatile building block for multi-target drug design strategies.
Regulatory considerations for 2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine emphasize proper laboratory safety protocols, though it doesn't fall under restricted categories. This makes it accessible for academic and industrial research while maintaining compliance with REACH and GMP standards. The compound's stability under various pH conditions (a frequently searched parameter) further enhances its utility in formulation development pipelines.
Emerging applications include its use in fluorescent probes for cellular imaging, leveraging the nitro-fluoro combination's unique photophysical properties. This addresses growing interest in theranostic agents that combine diagnostic and therapeutic functions. Patent analyses reveal increasing claims involving derivatives of this structure, particularly for neurodegenerative disease targets—an area with high search volume in scientific literature.
For researchers investigating structure-based drug design, the compound's crystallographic data (when available) provides valuable insights into molecular docking behaviors. Computational chemists frequently search for such 3D conformational analyses to predict ADMET properties, making CAS 2229004-37-7 a relevant subject in cheminformatics studies.
Supply chain aspects reveal that 2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine is typically available through custom synthesis services rather than bulk catalog listings. This reflects the compound's status as a research-grade specialty chemical, with purity levels (often >95%) tailored to specific project requirements—a key consideration for process chemistry teams optimizing synthetic routes.
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